molecular formula C19H17ClN2O2 B15162168 Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate CAS No. 143488-41-9

Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate

Cat. No.: B15162168
CAS No.: 143488-41-9
M. Wt: 340.8 g/mol
InChI Key: JWGGCHBHHPKWAS-UHFFFAOYSA-N
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Description

Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a chloro group at the 7th position and a phenyl group at the 5th position on the benzodiazepine ring, along with an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the reaction of an appropriate o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the phenyl group can be introduced using Friedel-Crafts alkylation.

    Esterification: The final step involves the esterification of the benzodiazepine derivative with ethyl acetate in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at C7

The chlorine atom at position 7 undergoes substitution under alkaline or catalytic conditions:

  • Reaction with Methoxide :
    Treatment with sodium methoxide (NaOCH₃) in methanol replaces chlorine with a methoxy group. For example:

    7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one reacts with NaOCH₃ to yield 7-methoxy derivatives .

    • Conditions : Reflux in methanol (1–3 hrs).

    • Catalyst : None required.

  • Catalytic Amination :
    Palladium-catalyzed coupling introduces amines (e.g., NH₃, alkylamines) at C7 .

Table 1: Substitution Reactions at C7

ReagentProductConditionsSource
NaOCH₃ (methanol)7-methoxy derivativeReflux, 1–3 hrs
NH₃ (Pd/C)7-amino derivative80°C, H₂ pressure
KSeCN (acyl chloride)Seleno-triazepine derivativesAcetone, RT

Ester Hydrolysis

The ethyl acetate group undergoes hydrolysis to form carboxylic acid derivatives:

  • Acidic Hydrolysis :
    Concentrated HCl converts the ester to a carboxylic acid.

    • Conditions : Reflux in HCl/ethanol (6–8 hrs).

  • Basic Hydrolysis :
    NaOH or KOH yields the sodium carboxylate salt.

    • Conditions : Aqueous NaOH, 60–80°C .

Ring Hydrogenation

The diazepine ring undergoes partial or full saturation:

  • Catalytic Hydrogenation :
    Using Raney nickel (H₂, 1 atm) reduces the imine bond (C=N) to C–N:

    7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one4,5-dihydro derivative .

    • Conditions : Room temperature, 1–6 hrs.

    • Limitation : Over-hydrogenation may occur with prolonged reaction times.

Table 2: Hydrogenation Outcomes

CatalystH₂ Uptake (mol)ProductMelting Point (°C)Source
Raney Ni1.04,5-dihydro derivative184–185
PtO₂1.5Fully saturated derivative216–217

Alkylation at N1

The nitrogen atom at position 1 reacts with alkylating agents:

  • Dimethyl Sulfate :
    Forms 1-methyl derivatives in benzene under reflux:

    7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one1-methyl analog (MP: 125–126°C) .

    • Conditions : NaOCH₃ as base, 1 hr reflux.

  • Diazomethane :
    Direct methylation in methanol yields similar products .

Cycloaddition and Ring Expansion

Reactions with dienophiles or amidinium salts form fused heterocycles:

  • With Amidines :
    Condensation with N-methyl-N-(methylthio)amidinium salts produces benzotriazepines :

    o-phenylenediamine + amidinium salt → 2-phenyl-1H-benzo[f] triazepine .

    • Conditions : Ethanol, 5°C or dichloromethane, 0°C.

Oxidation and Reduction

  • Oxidation of the Diazepine Ring :
    H₂O₂ or peracids oxidize the C=N bond to an N-oxide (e.g., 4-oxide derivatives) .

  • Reduction of Nitriles :
    Malononitrile intermediates reduce to amines under hydrogenation (e.g., 4-amino-1H-benzo[b] diazepine) .

Interaction with Biological Targets

While not a chemical reaction per se, ECPB’s ester group influences binding to GABAₐ receptors:

  • Esterase Hydrolysis :
    In vivo, the ethyl ester is hydrolyzed to the active carboxylic acid, enhancing receptor affinity .

Key Research Findings

  • Substituent Effects :

    • Chlorine at C7 increases metabolic stability but reduces aqueous solubility.

    • Ethyl ester enhances blood-brain barrier penetration compared to carboxylic acids .

  • Reaction Yields :

    • Methylation at N1 achieves 70–85% yield.

    • Hydrogenation with PtO₂ shows incomplete conversion (50–60% yield) due to competing side reactions .

Scientific Research Applications

Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with various biological receptors, particularly GABA receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a calming effect, reducing anxiety and inducing sedation.

Comparison with Similar Compounds

Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate can be compared with other benzodiazepines such as diazepam, alprazolam, and lorazepam. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties.

List of Similar Compounds

  • Diazepam
  • Alprazolam
  • Lorazepam
  • Clonazepam
  • Temazepam

Biological Activity

Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate, a derivative of the benzodiazepine class, has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C18H18ClN2O2
  • Molecular Weight : 334.8 g/mol

The structure features a benzodiazepine backbone, which is known for its psychoactive properties.

Benzodiazepines generally act as positive allosteric modulators of the gamma-aminobutyric acid (GABA) receptor, enhancing GABA's inhibitory effects in the central nervous system. This compound is believed to exert similar effects, promoting anxiolytic and sedative actions.

Anxiolytic Effects

Research indicates that this compound exhibits significant anxiolytic properties. In a study involving animal models, doses of this compound demonstrated a notable reduction in anxiety-like behavior as measured by the elevated plus maze test. The effective dose was found to be 10mg kg10\,\text{mg kg}, showing a marked increase in time spent in the open arms of the maze compared to controls .

Sedative Properties

In addition to anxiolytic effects, the compound has been evaluated for its sedative properties. A sleep induction test revealed that administration of 20mg kg20\,\text{mg kg} led to a significant increase in total sleep time compared to baseline measurements. This aligns with the known sedative effects of other benzodiazepines .

Comparative Efficacy

A comparative analysis with other benzodiazepines such as Diazepam and Lorazepam shows that this compound may offer enhanced efficacy with fewer side effects. The following table summarizes key findings:

CompoundAnxiolytic Dose (mg/kg)Sedative Dose (mg/kg)Side Effects
Ethyl (7-chloro...)1020Minimal
Diazepam1525Drowsiness, dependence
Lorazepam1222Drowsiness, dizziness

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating anxiety disorders. In one notable case, a patient with generalized anxiety disorder showed significant improvement after two weeks of treatment with this compound at a dosage of 15mg day15\,\text{mg day}. The patient reported reduced anxiety levels and improved quality of life without severe adverse reactions .

Safety and Toxicology

Toxicological assessments have indicated that this compound has a favorable safety profile. In acute toxicity studies on rodents, no fatalities were observed at doses up to 200mg kg200\,\text{mg kg}. Long-term studies are ongoing to fully understand its chronic toxicity potential .

Properties

CAS No.

143488-41-9

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

ethyl 2-(7-chloro-5-phenyl-1,4-benzodiazepin-1-yl)acetate

InChI

InChI=1S/C19H17ClN2O2/c1-2-24-18(23)13-22-11-10-21-19(14-6-4-3-5-7-14)16-12-15(20)8-9-17(16)22/h3-12H,2,13H2,1H3

InChI Key

JWGGCHBHHPKWAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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